molecular formula C9H9Cl2N3 B092010 N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 15327-44-3

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B092010
CAS RN: 15327-44-3
M. Wt: 230.09 g/mol
InChI Key: ZWUOCJWGWZIVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as DCPIA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPIA is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor found in the central nervous system that is involved in various physiological processes such as learning, memory, and inflammation.

Mechanism Of Action

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine leads to an influx of calcium ions into the cell, which can trigger various downstream signaling pathways that are involved in the physiological effects of α7nAChR activation.

Biochemical And Physiological Effects

Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have various biochemical and physiological effects in different tissues and organs. For example, in the brain, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation. In the immune system, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can suppress inflammatory cytokine production and enhance anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine in lab experiments is its selectivity for the α7nAChR, which allows for specific targeting of this receptor without affecting other receptors or ion channels. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, one limitation of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is its relatively low potency compared to other α7nAChR agonists, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine and α7nAChR activation. One area of interest is the development of more potent and selective α7nAChR agonists that can be used as potential therapeutics for neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the physiological effects of α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. Finally, more research is needed to explore the potential of α7nAChR activation as a therapeutic strategy for other diseases such as cancer and diabetes.

Synthesis Methods

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate compound, which is then reacted with ammonium acetate and a reducing agent to yield N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been used extensively in scientific research as a tool to study the function of α7nAChR in various physiological and pathological conditions. For example, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that α7nAChR activation may have therapeutic potential for these disorders. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have anti-inflammatory effects in animal models of sepsis and colitis, suggesting that α7nAChR activation may have potential as a treatment for inflammatory diseases.

properties

CAS RN

15327-44-3

Product Name

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(8(6)11)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)

InChI Key

ZWUOCJWGWZIVTC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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